molecular formula C12H9Cl3 B14359778 1,3,5-Tris(1-chloroethenyl)benzene CAS No. 91492-90-9

1,3,5-Tris(1-chloroethenyl)benzene

Katalognummer: B14359778
CAS-Nummer: 91492-90-9
Molekulargewicht: 259.6 g/mol
InChI-Schlüssel: GJDKGWBYDJULJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Tris(1-chloroethenyl)benzene is an organic compound with a benzene ring substituted at the 1, 3, and 5 positions with 1-chloroethenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(1-chloroethenyl)benzene typically involves the chlorination of 1,3,5-tris(ethenyl)benzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation or recrystallization, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Tris(1-chloroethenyl)benzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of 1,3,5-tris(ethenyl)benzene or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, or other nucleophiles. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation and reduction can produce a range of oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

1,3,5-Tris(1-chloroethenyl)benzene has several scientific research applications, including:

    Materials Science: Used as a building block for the synthesis of advanced materials with unique properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and polymers.

Wirkmechanismus

The mechanism of action of 1,3,5-Tris(1-chloroethenyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The specific pathways and targets depend on the context of its use, such as in biological studies or industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,5-Tris(1-methylethyl)benzene: Similar structure but with methylethyl groups instead of chloroethenyl groups.

    1,3,5-Tris(phenylethynyl)benzene: Contains phenylethynyl groups, leading to different chemical properties and applications.

    1,3,5-Tris(chloromethyl)benzene: Similar chlorinated benzene derivative with different substituents.

Uniqueness

1,3,5-Tris(1-chloroethenyl)benzene is unique due to the presence of 1-chloroethenyl groups, which impart distinct reactivity and potential applications compared to other similar compounds. Its specific substitution pattern and chemical properties make it valuable for targeted research and industrial uses.

Eigenschaften

CAS-Nummer

91492-90-9

Molekularformel

C12H9Cl3

Molekulargewicht

259.6 g/mol

IUPAC-Name

1,3,5-tris(1-chloroethenyl)benzene

InChI

InChI=1S/C12H9Cl3/c1-7(13)10-4-11(8(2)14)6-12(5-10)9(3)15/h4-6H,1-3H2

InChI-Schlüssel

GJDKGWBYDJULJR-UHFFFAOYSA-N

Kanonische SMILES

C=C(C1=CC(=CC(=C1)C(=C)Cl)C(=C)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.